5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole
Description
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-(azetidin-3-yloxymethyl)-1-ethyl-1,2,4-triazole |
InChI |
InChI=1S/C8H14N4O/c1-2-12-8(10-6-11-12)5-13-7-3-9-4-7/h6-7,9H,2-5H2,1H3 |
InChI Key |
MIEQTHSPVMCJDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)COC2CNC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound generally involves:
- Construction or functionalization of the 1,2,4-triazole core.
- Introduction of the ethyl substituent at the N1 position.
- Installation of the azetidin-3-yloxy methyl group at the C5 position.
The synthetic challenge lies in selective substitution on the triazole ring and the incorporation of the azetidine moiety, which requires careful control of reaction conditions to avoid isomerization and side reactions.
Synthesis of the 1-Ethyl-1H-1,2,4-Triazole Core
A common approach to prepare the 1-ethyl-1H-1,2,4-triazole involves N-alkylation of 1H-1,2,4-triazole or its derivatives:
This step is critical to obtain the correct N1-ethyl isomer. Literature reports emphasize the use of strong bases and controlled temperature to maximize selectivity.
Alternative Synthetic Routes
Cross-coupling reactions : Although more common in 1,2,3-triazole chemistry, copper-catalyzed azide-alkyne cycloaddition ("Click" chemistry) and Suzuki-Miyaura cross-coupling have been employed for triazole derivatives but less so for this specific compound due to the substitution pattern.
Protection-deprotection strategies : To enhance selectivity and yield, protecting groups on azetidine or triazole nitrogen atoms may be used during intermediate steps, followed by deprotection.
Reaction Mechanisms and Selectivity Considerations
N-alkylation selectivity : The triazole ring has multiple nitrogen atoms capable of alkylation. Selective N1-alkylation is achieved by controlling base strength, solvent, and temperature.
Lithiation at C5 : Directed lithiation using strong bases like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures allows regioselective functionalization at the C5 position.
Ether formation : The nucleophilic substitution to form the azetidin-3-yloxy methyl ether requires mild conditions to avoid ring-opening of the azetidine and side reactions.
Summary Table of Preparation Steps
Research Findings and Practical Notes
The regioselectivity of alkylation and lithiation steps is crucial to avoid isomeric impurities, which complicate purification.
Use of lithium reagents and strong bases necessitates anhydrous and inert conditions to prevent side reactions and decomposition.
The azetidine ring is sensitive to harsh conditions; therefore, etherification steps must be carefully optimized to maintain ring integrity.
Purification typically involves flash chromatography using silica gel and solvent mixtures such as ethyl acetate/hexane, with visualization by UV light or iodine staining.
Characterization methods include proton and carbon NMR spectroscopy, high-resolution mass spectrometry (HR-ESI-MS), and sometimes fluorine NMR if fluorinated analogs are involved.
Chemical Reactions Analysis
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidin-3-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like acetonitrile. Reaction conditions vary depending on the desired product.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield a hydroxylated product, while substitution may result in a different functional group attached to the triazole ring.
Scientific Research Applications
5-Ethyl-1H-1,2,3,4-Tetrazole
5-Ethyl-1H-1,2,3,4-tetrazole is a chemical compound with the molecular formula and a molecular weight of 98.11 g/mol . It is also known by several synonyms, including 5-ethyl-2h-tetrazole, 16687-59-5, and 5-Ethyl-1H-tetrazole .
Key identifiers:
Computed descriptors:
- IUPAC Name: 5-ethyl-2*H*-tetrazole
- InChI: InChI=1S/C3H6N4/c1-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7)
- InChIKey: KYRMPMCAOPMOIR-UHFFFAOYSA-N
- SMILES: CCC1=NNN=N1
Related Triazole Compounds and Their Applications
Other triazole compounds have a variety of applications, especially in the medical field. Some examples include:
- 1,2,4-Triazole Derivatives: These derivatives have been investigated for their potential in medicine and pharmacy, with studies focusing on their antimicrobial, antiviral, and antitumor effects . Researchers have synthesized new 1,2,4-triazole derivatives with benzodioxane at the fifth position, which have shown antitumor effects .
- N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives: These compounds have been synthesized and evaluated for antifungal activity, showing greater efficacy than fluconazole against certain strains of Candida and Rhodotorula .
- 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides: These compounds have shown potential as antiprotozoal agents .
- 5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole: While specific applications for this compound were not found in the search results, similar compounds such as 5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole are available for scientific research .
Mechanism of Action
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-1h-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazoles are heavily influenced by substituents at positions 1, 3, and 4. Below is a comparison of key analogues:
Key Observations :
- Azetidine vs.
Hypothetical Activity of Target Compound :
Thermal and Physicochemical Properties
Thermal stability is critical for pharmaceutical and energetic applications:
Inference for Target Compound :
- Azetidine’s strained ring may lower thermal stability compared to nitro-substituted triazoles (e.g., TNNT). However, the ethyl group could mitigate this by increasing molecular rigidity.
Biological Activity
5-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-1,2,4-triazole is a synthetic compound belonging to the class of 1,2,4-triazoles. Its unique structure combines an azetidine ring with a triazole moiety, which may confer distinct biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 182.22 g/mol. The structure features an azetidine ring linked to the triazole through an ether bond, which is significant for its biological activity.
Antimicrobial Activity
Compounds containing triazole rings are known for their antimicrobial properties. The specific compound under discussion has shown promising results in various studies:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate activity |
| Enterococcus faecalis | Moderate activity |
| Bacillus cereus | Moderate activity |
| Enterobacter aerogenes | Moderate activity |
In one study, derivatives of triazoles exhibited significant antimicrobial effects against these pathogens . The incorporation of the azetidine moiety may enhance these effects compared to other triazole derivatives lacking such substituents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown efficacy against colorectal cancer cells (HT-29) and others:
| Cell Line | IC50 Value (µM) |
|---|---|
| HT-29 | 0.85 (compared to 5-FU: 5.31) |
| A549 (lung cancer) | Moderate activity |
| MCF-7 (breast cancer) | Moderate activity |
The compound induced cell cycle arrest at the G0/G1 phase and increased reactive oxygen species (ROS) production in HT-29 cells . This suggests that the compound may disrupt mitochondrial function and promote apoptosis.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, particularly at the G0/G1 phase.
- Apoptosis Induction : The compound increases ROS levels, which can lead to apoptosis in cancer cells.
- Inhibition of Signaling Pathways : It may inhibit key signaling pathways involved in cancer progression, such as the PI3K/AKT pathway .
Case Studies
Recent studies have focused on synthesizing derivatives of triazoles with enhanced biological activities. For example:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-((Azetidin-3-yloxy)methyl)-1-ethyl-1H-1,2,4-triazole, and what are their comparative advantages?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, similar triazoles are synthesized via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or esterification to introduce substituents . Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–100°C), and catalysts (e.g., CuI). Comparative advantages: Click chemistry offers high regioselectivity, while esterification allows modular substitution. Confirm purity using HPLC (>95% purity threshold) and structural validation via ¹H/¹³C NMR .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR for backbone and substituent confirmation (e.g., azetidine ring protons at δ 3.5–4.0 ppm) .
- Chromatography : HPLC with UV detection (λ ~254 nm) for purity assessment .
- Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 209.2) .
- Thermal Analysis : TGA/DSC to evaluate thermal stability (decomposition >200°C) .
Q. What preliminary biological screening assays are recommended for this triazole derivative?
- Methodological Answer : Start with in vitro assays :
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and regioselectivity of this compound?
- Methodological Answer : Apply factorial design (e.g., 2³ factorial matrix) to test variables:
- Temperature (80°C vs. 100°C), solvent (DMF vs. acetonitrile), catalyst loading (5 mol% vs. 10 mol% CuI) .
- Analyze interactions using ANOVA; prioritize factors with p <0.05. For regioselectivity, computational modeling (DFT) predicts transition-state energies to guide substituent placement .
Q. What computational tools are effective in predicting the bioactivity and binding modes of this compound?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., CYP450 enzymes) .
- ADMET Prediction : SwissADME or pkCSM to estimate pharmacokinetics (e.g., logP ~2.5, BBB permeability) .
- MD Simulations : GROMACS for stability analysis of ligand-target complexes (50 ns trajectories) .
Q. How should researchers resolve contradictions in reported biological activity data for similar triazoles?
- Methodological Answer : Conduct meta-analysis with stratification:
- Compare assay conditions (e.g., ATP concentration in kinase assays) .
- Validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Explore off-target effects via proteome-wide profiling (e.g., KINOMEscan) .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the azetidine oxygen or triazole N-1 position .
- 3D-QSAR : CoMFA or CoMSIA models using steric/electrostatic field data from aligned analogs .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors) using MOE or Phase .
Q. How can researchers address challenges in regioselectivity during functionalization of the triazole core?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
